molecular formula C19H14BrN5O3 B2832901 N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251601-96-3

N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2832901
CAS No.: 1251601-96-3
M. Wt: 440.257
InChI Key: YCUXNGWBIAXIHW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazinone derivative characterized by a phenoxy substituent at the 8-position of the triazolo[4,3-a]pyrazine core and a 3-bromophenyl acetamide side chain. The bromine atom on the phenyl ring may enhance lipophilicity and influence metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O3/c20-13-5-4-6-14(11-13)22-16(26)12-25-19(27)24-10-9-21-18(17(24)23-25)28-15-7-2-1-3-8-15/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUXNGWBIAXIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its antibacterial, antifungal, and potential anticancer activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrazine core with a bromophenyl and phenoxy substituents. Its molecular formula is C_17H_14BrN_5O_3, with a molecular weight of approximately 404.23 g/mol. The presence of the triazole moiety is critical for its biological activity, as this functional group often enhances the interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of triazolo-pyrazine compounds. For example, a study indicated that similar compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity Type
2e32Against S. aureus
2e16Against E. coli

These findings suggest that this compound may possess similar antibacterial properties due to its structural analogies.

Antifungal Activity

The compound's potential antifungal activity has also been explored in various studies. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. While specific data on this compound's antifungal activity is limited, related triazole compounds have shown promising results against Candida species and other fungal pathogens.

Anticancer Potential

Emerging research indicates that triazole-containing compounds may exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have reported that triazole derivatives can inhibit tumor cell proliferation in vitro and in vivo models. Further investigation into the specific pathways affected by this compound is warranted to elucidate its potential as an anticancer agent.

Case Studies

  • Antitubercular Activity : A series of substituted benzamide derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar modifications in the structure of this compound could lead to potent antitubercular agents.
  • Cytotoxicity Studies : In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, certain derivatives demonstrated low toxicity levels while maintaining antibacterial efficacy . This dual profile is crucial for the development of safe therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Phenoxy vs. Sulfanyl Groups: The phenoxy group in the target compound may confer better π-π stacking interactions in target binding compared to the sulfanyl group in ’s compound, which could hinder activity due to steric effects .
  • Acetamide Substituents : The 3-bromophenyl group’s electron-withdrawing nature contrasts with the electron-donating ethoxy group in ’s compound, which may alter binding affinity in enzyme assays .

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : Condensation reactions to construct the triazolopyrazine core, often using precursors like pyrazine derivatives and triazole-forming reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Substitution Reactions : Introducing the phenoxy group at position 8 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Acetamide Coupling : Reacting the intermediate with 3-bromophenylacetic acid derivatives using coupling agents (e.g., HATU or EDCI) in dichloromethane at 0–5°C to minimize side reactions .

  • Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent purity are crucial for yield optimization (reported yields: 45–65%) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and detect impurities. For example, the phenoxy group’s aromatic protons appear as a multiplet at δ 6.8–7.2 ppm, while the triazolopyrazine core shows distinct singlet peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~468.2 for C₁₉H₁₄BrN₅O₃) and detects byproducts .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar triazolopyrazine derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to differentiate overlapping signals. For example, ambiguous NOE correlations in the triazolopyrazine core can be clarified via NOESY .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict NMR chemical shifts and optimize geometry, aiding in signal assignment .
  • Case Study : In analogs with bromine/chlorine substituents, isotopic patterns in MS (e.g., ⁷⁹Br/⁸¹Br) help distinguish halogen positions .

Q. What experimental strategies are recommended for evaluating the compound’s bioactivity in neurological disorders?

  • Methodological Answer :

  • In Vitro Assays :
  • Target Binding : Radioligand displacement assays (e.g., GABAₐ receptor binding using [³H]flumazenil) to assess affinity .
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., PI3K/AKT) via fluorescence-based ADP-Glo™ assays .
  • In Vivo Models :
  • Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with dose-response curves (10–100 mg/kg) .
  • Neuroinflammation : LPS-induced microglial activation assays, monitoring TNF-α/IL-6 levels via ELISA .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating groups (e.g., methoxy) at the phenyl ring to modulate lipophilicity (logP) and target engagement .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the triazolopyrazine carbonyl group) .
  • Case Study : Replacing the phenoxy group with pyrrolidinyl (logP reduction from 3.2 to 2.7) improved blood-brain barrier penetration in analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar triazolopyrazine derivatives?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers. For example, conflicting IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from varying assay temperatures (25°C vs. 37°C) .
  • Dose-Response Validation : Re-test disputed compounds under controlled conditions (n ≥ 3 replicates) to confirm potency trends .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C, analyzing degradation via LC-MS every 24 hours .
  • Light/Temperature Sensitivity : Store aliquots at -80°C (dark) vs. 25°C (light) and compare degradation half-lives .
  • Positive Controls : Use structurally stable analogs (e.g., non-brominated derivatives) to benchmark degradation rates .

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